Dabigatran-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran-d4 is a deuterium-labeled derivative of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. The deuterium labeling is used to trace the compound in pharmacokinetic studies and to understand its metabolic pathways. Dabigatran itself is known for its use in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled dabigatran-d4 involves several steps, starting from deuterated precursors. One common method involves the use of [2H5] bromobenzene, which undergoes nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation to form the final product . Another method involves the acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Dabigatran-d4 undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final deuterium-labeled compound .
科学的研究の応用
Dabigatran-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To trace the metabolic pathways and understand the bioavailability of dabigatran.
Drug Interaction Studies: To investigate potential interactions with other medications.
Clinical Trials: To assess the safety and efficacy of dabigatran in various patient populations
作用機序
Dabigatran-d4, like dabigatran, acts as a direct thrombin inhibitor. It binds reversibly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial for its anticoagulant properties .
類似化合物との比較
Similar Compounds
Apixaban: Another direct thrombin inhibitor used as an anticoagulant.
Rivaroxaban: A factor Xa inhibitor used for similar indications.
Edoxaban: Another factor Xa inhibitor with similar applications
Uniqueness
Dabigatran-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound in biological systems, offering insights that are not possible with non-labeled compounds .
特性
分子式 |
C25H25N7O3 |
---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D |
InChIキー |
YBSJFWOBGCMAKL-PKHQNOSGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H] |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。